molecular formula C24H20ClN3O4 B2652132 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 904266-63-3

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2652132
CAS No.: 904266-63-3
M. Wt: 449.89
InChI Key: NJSQCJQNMALAHU-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide is a functionalized indolizine derivative offered for research use in drug discovery and development. Indolizines are fused bicyclic nitrogen heterocycles known for their planar structure and extended conjugation, which enable key interactions with biological targets like π-stacking and hydrogen bonding . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Indolizine-based compounds are investigated as promising anticancer agents . They have demonstrated potential to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, a key mechanism for anticancer activity . Molecular docking studies of similar active indolizine compounds show favorable binding affinities at the colchicine-binding site of tubulin, involving key amino acid residues such as βASN-258 and βLYS-352 . The core structure features a benzoyl group at the 3-position and a carboxamide group at the 1-position of the indolizine scaffold. According to in silico ADMET analysis performed on related active indolizines, these compounds are predicted to exhibit good oral bioavailability, promising drug-like qualities, and low toxicity risks . Researchers can utilize this compound to explore structure-activity relationships (SAR) in medicinal chemistry, particularly the effect of methoxy substitutions on the phenyl ring of the carboxamide group.

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-16-10-11-17(19(13-16)32-2)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSQCJQNMALAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR), drawing from various research studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19ClN2O3\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure features an indolizine core, substituted with a chlorobenzoyl group and a dimethoxyphenyl moiety. The substitutions are crucial for its biological activity, particularly in modulating receptor interactions.

Research indicates that compounds similar to 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide act as allosteric enhancers of the A1 adenosine receptor. Allosteric modulation allows these compounds to enhance receptor activity without directly activating the receptor themselves, leading to a more refined therapeutic effect .

2. Structure-Activity Relationships (SAR)

A detailed SAR study revealed that modifications at specific positions on the indolizine scaffold significantly influence biological activity. For instance, substituents at the 4-position of the benzoyl group were found to enhance binding affinity and functional response at the A1 receptor .

Substituent PositionEffect on Activity
4-positionIncreased binding affinity
5-positionContributes additively to activity

3. Pharmacological Effects

The compound has been evaluated for various pharmacological effects:

  • Cardiovascular Effects : It has shown potential in modulating heart rate and myocardial oxygen consumption through A1 receptor activation.
  • Neuroprotective Effects : Studies suggest that it may provide neuroprotection in models of cerebral ischemia by enhancing endogenous adenosine signaling .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on A1 Receptor Modulation : In a study published in 2013, researchers synthesized analogs of this compound and assessed their effects on A1 receptor-mediated cAMP signaling. The most active compounds demonstrated significant enhancement of agonist binding, suggesting potential therapeutic applications in cardiovascular diseases .
  • Neuroprotective Study : Another study highlighted its neuroprotective properties in animal models of stroke, where it was able to reduce infarct size and improve functional outcomes by acting on adenosine receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional features of 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide with analogous indolizine derivatives:

Compound Name Substituents (Position 3) N-Substituent (Carboxamide) Molecular Formula Molecular Weight Key Findings/Activity
2-Amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide 4-Chlorobenzoyl 2,4-Dimethoxyphenyl C₂₄H₂₀ClN₃O₄ 473.89 g/mol Limited direct data; hypothesized enhanced solubility due to dimethoxy groups .
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-Methoxybenzoyl 2-Chlorophenyl C₂₃H₁₈ClN₃O₃ 419.87 g/mol Moderate A1 adenosine receptor enhancement (in vitro); antagonist activity at higher concentrations .
2-Amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide 4-Chlorobenzoyl 2-Methoxyphenyl C₂₃H₁₈ClN₃O₃ 419.87 g/mol Unreported bioactivity; structural similarity suggests potential for receptor interaction.
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-Nitrobenzoyl 4-Ethylphenyl C₂₄H₂₀N₄O₄ 428.44 g/mol Nitro group may confer redox activity; no direct functional studies available.

Key Structural and Functional Insights:

Dimethoxy groups (e.g., 2,4-dimethoxyphenyl) may improve solubility and metabolic stability compared to monosubstituted analogs like the 2-methoxyphenyl derivative .

Biological Activity Trends: Analogs with methoxybenzoyl groups (e.g., ) exhibit dual agonist-antagonist effects on A1 adenosine receptors at varying concentrations, suggesting a concentration-dependent mechanism . Nitro-substituted derivatives (e.g., ) may act as prodrugs, requiring enzymatic reduction for activation, though this remains speculative without direct evidence.

Q & A

Q. Functionalization :

  • Amino groups are introduced via nucleophilic substitution (e.g., using NH₃ or alkylamines).
  • Carboxamide groups are added via coupling agents like EDCI or DCC .

Benzoylation : 4-Chlorobenzoyl chloride is reacted under basic conditions (e.g., NaOH/DMF) to introduce the chlorobenzoyl moiety .

Methoxylation : 2,4-Dimethoxyaniline is coupled via amide bond formation .

  • Optimization : Yield improvements require precise stoichiometry, temperature control (e.g., reflux in DMF), and purification via column chromatography (hexane:ethyl acetate gradients) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
  • Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can conflicting spectral or biological activity data for this compound be resolved?

  • Case Example : Discrepancies in antimicrobial assay results may arise from:

Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates can skew bioactivity. Re-purify via recrystallization or HPLC .

Stereochemical Variations : Racemization during synthesis alters binding affinity. Use chiral chromatography or circular dichroism (CD) to confirm stereopurity .

Assay Conditions : Adjust pH, temperature, or solvent (e.g., DMSO concentration) to match physiological relevance .

  • Validation : Cross-reference data with X-ray crystallography (for solid-state structure) and molecular docking studies (e.g., AutoDock Vina) to correlate structure-activity relationships .

Q. What strategies optimize the compound’s solubility and stability for in vitro studies?

  • Solubility Enhancement :
  • Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .
  • Modify substituents (e.g., replace methoxy groups with hydrophilic moieties like –OH or –SO₃H) .
    • Stability Testing :
  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Protect from light (due to aromatic chloro groups) using amber vials .

Q. How can researchers identify biological targets and mechanisms of action for this compound?

  • Target Identification :

Proteomics : Use affinity chromatography with immobilized compound to capture binding proteins .

CRISPR Screening : Genome-wide knockout libraries identify genes essential for compound activity .

  • Mechanistic Studies :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cellular Pathways : MAPK/ERK or PI3K/Akt modulation assessed via Western blot .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

  • Challenges :
  • Exothermic Reactions : Benzoylation steps may require cooling (0–5°C) to prevent side reactions .
  • Low Yields in Cyclization : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and degas solvents to avoid oxidation .
    • Solutions :
  • Use continuous flow reactors for safer scaling .
  • Implement PAT (Process Analytical Technology) for real-time monitoring .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact bioactivity?

  • Comparative Analysis :
  • 4-Chlorobenzoyl : Enhances lipophilicity (logP ~3.5) and membrane permeability .
  • 2,4-Dimethoxyphenyl : Improves solubility but may reduce target binding affinity due to steric hindrance .
    • SAR Table :
SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)
4-Cl0.8 (EGFR)0.05
4-OCH₃2.1 (EGFR)0.5

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